molecular formula C44H88N2O4 B13358813 Bis(2-butyloctyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Bis(2-butyloctyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B13358813
M. Wt: 709.2 g/mol
InChI Key: MPRPKZHNUMOKMZ-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H88N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common techniques used in the synthesis include esterification, amidation, and alkylation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(dimethylamino)ethyl) ether: Shares the dimethylaminoethyl group but differs in overall structure and properties.

    Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups but distinct applications and properties.

Properties

Molecular Formula

C44H88N2O4

Molecular Weight

709.2 g/mol

IUPAC Name

2-butyloctyl 8-[[8-(2-butyloctoxy)-8-oxooctyl]-[2-(dimethylamino)ethyl]amino]octanoate

InChI

InChI=1S/C44H88N2O4/c1-7-11-15-23-31-41(29-13-9-3)39-49-43(47)33-25-19-17-21-27-35-46(38-37-45(5)6)36-28-22-18-20-26-34-44(48)50-40-42(30-14-10-4)32-24-16-12-8-2/h41-42H,7-40H2,1-6H3

InChI Key

MPRPKZHNUMOKMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C

Origin of Product

United States

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